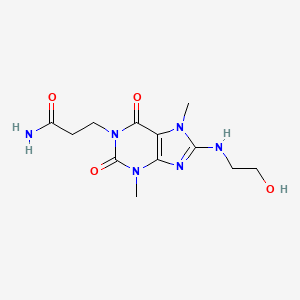

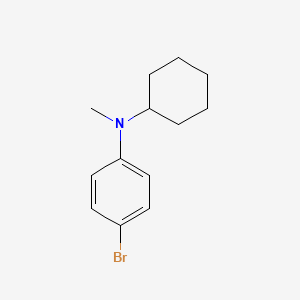

![molecular formula C18H20N2O2S B2425223 1-(4-methylbenzyl)-2-(propylsulfonyl)-1H-benzo[d]imidazole CAS No. 886905-12-0](/img/structure/B2425223.png)

1-(4-methylbenzyl)-2-(propylsulfonyl)-1H-benzo[d]imidazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Imidazoles are a type of heterocycle that are key components to functional molecules used in a variety of everyday applications . They are often used as intermediates in the synthesis of various organic compounds .

Synthesis Analysis

The synthesis of substituted imidazoles has seen recent advances, with an emphasis placed on the bonds constructed during the formation of the imidazole . The Debus–Radziszewski imidazole synthesis has been adapted to directly yield long-chain imidazolium ionic liquids .

Molecular Structure Analysis

Imidazole molecules have been studied for their local structure and hydrogen bond characteristics, particularly in the context of proton conduction in acid and base proton-conducting composite materials .

Chemical Reactions Analysis

The atmospheric oxidation mechanism of imidazole initiated by hydroxyl radicals has been investigated via OH-addition and H-abstraction pathways . The Debus–Radziszewski imidazole synthesis was adapted to directly yield long-chain imidazolium ionic liquids .

Physical And Chemical Properties Analysis

Imidazoles and their derivatives have been studied for their photophysical properties . For example, benzoxazolyl-imidazole and benzothiazolyl-imidazole conjugates show aggregation-induced emission (AIE) features in their solid and aggregate states .

Applications De Recherche Scientifique

- Imidazoles are essential structural motifs in drug discovery due to their diverse biological activities. Researchers have explored the synthesis of imidazole derivatives for potential drug candidates. The compound could serve as a scaffold for designing novel drugs targeting specific diseases or biological pathways .

- Imidazolium-based ionic liquids have gained attention as environmentally friendly solvents. The Debus–Radziszewski imidazole synthesis has been adapted to directly yield long-chain imidazolium ionic liquids. These ionic liquids find applications in catalysis, separation processes, and materials science .

- Substituted imidazoles can act as fluorescent probes for detecting specific analytes. For instance, a small molecule fluorescent probe based on imidazole was designed for ultrasensitive, selective, and quick detection of hydrazine in various forms (solid, gel, solution, and thin film). Such probes have implications in environmental monitoring and bioimaging .

Pharmaceuticals and Medicinal Chemistry

Ionic Liquids and Green Chemistry

Fluorescent Probes and Sensing

Mécanisme D'action

The Debus–Radziszewski imidazole synthesis was adapted to directly yield long-chain imidazolium ionic liquids . This reaction has only been considered very recently as a new tool to design original imidazole and imidazolium-containing polymers by direct formation of the imidazole ring during the polymerization process .

Safety and Hazards

While specific safety and hazards information for “1-(4-methylbenzyl)-2-(propylsulfonyl)-1H-benzo[d]imidazole” is not available, it’s important to note that safety precautions should always be taken when handling chemical substances. For example, 1-(4-Methylbenzyl)piperazine, a related compound, is known to cause serious eye damage, respiratory irritation, and skin irritation .

Orientations Futures

Propriétés

IUPAC Name |

1-[(4-methylphenyl)methyl]-2-propylsulfonylbenzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O2S/c1-3-12-23(21,22)18-19-16-6-4-5-7-17(16)20(18)13-15-10-8-14(2)9-11-15/h4-11H,3,12-13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVSYVCSSYNFLBB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCS(=O)(=O)C1=NC2=CC=CC=C2N1CC3=CC=C(C=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-methylbenzyl)-2-(propylsulfonyl)-1H-benzo[d]imidazole | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

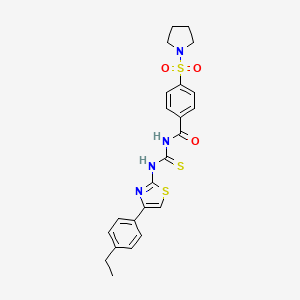

![2-(3-(Ethylsulfonyl)benzamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2425142.png)

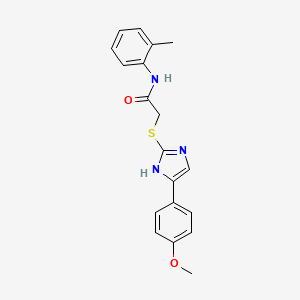

![N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-ethylbutanamide](/img/structure/B2425144.png)

![3-[5-(pyridin-4-yl)-1H-1,2,4-triazol-3-yl]aniline](/img/structure/B2425145.png)

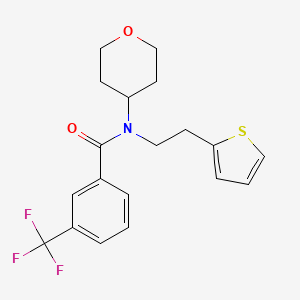

![N-cyclohexyl-4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanamide](/img/structure/B2425147.png)

![4-Chloro-6-[(4-methylphenyl)sulfanyl]-3-phenylpyridazine](/img/structure/B2425154.png)

![(E)-1'-(3-(furan-2-yl)acryloyl)spiro[chroman-2,3'-pyrrolidin]-4-one](/img/structure/B2425158.png)

![5-ethyl-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)thiophene-2-sulfonamide](/img/structure/B2425162.png)

![3-(1,3-Benzodioxol-5-yl)-6-({[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine](/img/structure/B2425163.png)